One notable example is its role in the development of novel PIM1 kinase inhibitors. [] PIM kinases are involved in various cellular processes, including cell proliferation and survival, and are implicated in cancer development. Compounds derived from 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one have shown promising inhibitory activity against PIM1 kinase and exhibited anti-cancer effects in vitro. This highlights the potential of this scaffold for developing novel cancer therapies.
Additionally, benzoxazepine derivatives, including those potentially derived from 3-(4-methoxyphenyl)-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, have demonstrated activity as 5HT2B receptor antagonists. [] 5HT2B receptors are involved in various physiological and pathological processes, including cardiovascular function, smooth muscle contraction, and neurotransmission. Antagonists of this receptor have potential therapeutic applications in treating conditions such as hypertension, migraine, and irritable bowel syndrome.
Moreover, these derivatives have been explored for their potential as bronchodilators. [] Bronchodilators are medications that relax the muscles in the airways and improve airflow to the lungs, providing relief from symptoms of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4